2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features both azetidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the aza-Michael addition, which is a powerful method for constructing C–N bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential as a lead compound for developing new drugs.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These compounds share the azetidine ring and have similar chemical properties.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are often used in medicinal chemistry.
Uniqueness
What sets 2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid apart is the combination of both azetidine and pyrimidine rings in a single molecule. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(azetidin-1-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-2-3-10-8(11-7)6-12-4-1-5-12/h2-3H,1,4-6H2,(H,13,14) |
InChI Key |
LBJZHGSOCFIEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.